4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol
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Overview
Description
4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol is an organic compound that belongs to the class of substituted phenols. It features a sec-butyl group and a dimethylamino group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol typically involves the alkylation of a phenol derivative with sec-butyl halide in the presence of a base. The dimethylamino group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the phenol derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sec-butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-2-[(dimethylamino)methyl]benzenol
- 4-(isobutyl)-2-[(dimethylamino)methyl]benzenol
- 4-(n-butyl)-2-[(dimethylamino)methyl]benzenol
Uniqueness
4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its tert-butyl, isobutyl, and n-butyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity .
Properties
IUPAC Name |
4-butan-2-yl-2-[(dimethylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-10(2)11-6-7-13(15)12(8-11)9-14(3)4/h6-8,10,15H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRNWBQOSSXSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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